Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC10831829
Molecular Formula: C16H17NO4S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H17NO4S |
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Molecular Weight | 319.4 g/mol |
IUPAC Name | methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Standard InChI | InChI=1S/C16H17NO4S/c1-9-10(2)22-15(13(9)16(19)21-4)17-14(18)11-6-5-7-12(8-11)20-3/h5-8H,1-4H3,(H,17,18) |
Standard InChI Key | NPESXYQMHQEWTC-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C |
Canonical SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C |
Introduction
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate likely involves multi-step reactions, drawing from methodologies for analogous thiophene derivatives:
Thiophene Core Formation
The 4,5-dimethylthiophene-3-carboxylate scaffold can be synthesized via cycloaddition reactions between α-mercapto ketones and acrylic esters. For example:
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Step 1: Reaction of 3-mercapto-2-butanone with methyl acrylate in the presence of a base catalyst (e.g., sodium methoxide or potassium tert-butoxide) yields tetrahydrothiophene intermediates .
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Step 2: Aromatization of the tetrahydrothiophene intermediate using acids (e.g., HCl or H₂SO₄) produces the thiophene ring .
Optimization Parameters
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Catalysts: Alkoxides (e.g., potassium tert-butoxide) enhance reaction efficiency and yield .
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Solvents: Aprotic solvents like toluene or xylene are preferred for cycloaddition steps .
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Temperature: Reactions are typically conducted at 25–35°C to minimize side products .
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be extrapolated from structurally similar analogs:
Future Research Directions
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Synthetic Scalability: Optimize one-pot methodologies to reduce step count and improve yields .
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Biological Screening: Evaluate anticancer, antifungal, and anti-inflammatory activities in vitro.
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Structure-Activity Relationships (SAR): Modify substituents (e.g., methoxy position, ester groups) to enhance potency .
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